molecular formula C12H11ClO B183404 1-(Chloromethyl)-2-methoxynaphthalene CAS No. 67367-39-9

1-(Chloromethyl)-2-methoxynaphthalene

Cat. No.: B183404
CAS No.: 67367-39-9
M. Wt: 206.67 g/mol
InChI Key: CGSYKRJQLUCLOR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-methoxynaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by a chloromethyl group attached to the first carbon and a methoxy group attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methoxynaphthalene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxynaphthalene using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the chloromethyl group being introduced at the desired position on the naphthalene ring .

Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Additionally, advancements in catalyst development have led to more efficient and environmentally friendly production processes .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-methoxynaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound serves as a versatile building block .

Properties

IUPAC Name

1-(chloromethyl)-2-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSYKRJQLUCLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538110
Record name 1-(Chloromethyl)-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67367-39-9
Record name 1-(Chloromethyl)-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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